2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole
Overview
Description
2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole, also known as MMB or NSC 676914, is a benzothiazole derivative compound that has been extensively researched for its potential applications in various fields. This compound has shown promising results in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has been extensively researched for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of several cancer-related enzymes, including tyrosine kinase and topoisomerase II. In addition to cancer, this compound has shown potential in the treatment of inflammation, diabetes, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes, including tyrosine kinase and topoisomerase II. This compound also induces cell cycle arrest and apoptosis in cancer cells. The exact mechanism of action of this compound in other diseases is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the activity of several cancer-related enzymes, including tyrosine kinase and topoisomerase II. In addition to cancer, this compound has shown potential in the treatment of inflammation, diabetes, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has several advantages for lab experiments. It is easy to synthesize in large quantities, and its purity can be easily determined. This compound has also been shown to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects on non-cancer cells are still under investigation.
Future Directions
There are several future directions for research on 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole. Studies are currently underway to determine the exact mechanism of action of this compound in cancer and other diseases. Researchers are also investigating the potential use of this compound in combination with other drugs for cancer treatment. In addition, studies are being conducted to determine the effects of this compound on non-cancer cells and its potential use in the treatment of other diseases.
properties
IUPAC Name |
4-[(2-methylsulfanyl-1,3-benzothiazol-5-yl)sulfonyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-18-12-13-10-8-9(2-3-11(10)19-12)20(15,16)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIITMJIELJMGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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